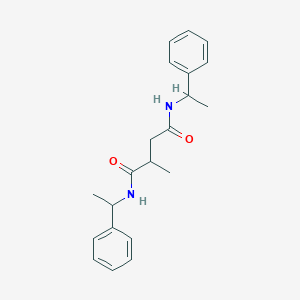![molecular formula C12H14ClNO2 B14348357 N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide CAS No. 90512-83-7](/img/structure/B14348357.png)
N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide is an organic compound with a complex structure that includes a chlorinated alkyl group and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide typically involves the acylation of a phenylacetamide derivative with a chlorinated alkyl acid chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorinated alkyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻), amines (NH₂R), or thiols (SHR) can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated alkyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The acetamide moiety may also play a role in binding to active sites or interacting with other molecular components.
相似化合物的比较
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a chlorinated alkyl group.
N-(4-Chlorophenyl)acetamide: Contains a chlorophenyl group instead of a chlorinated alkyl group.
N-(4-Bromophenyl)acetamide: Similar to N-(4-Chlorophenyl)acetamide but with a bromine atom.
Uniqueness
N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide is unique due to the presence of the 3-chloro-2-methylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
属性
CAS 编号 |
90512-83-7 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC 名称 |
N-[4-(3-chloro-2-methylpropanoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO2/c1-8(7-13)12(16)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI 键 |
DJHQXARYBAZLHE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)C(=O)C1=CC=C(C=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



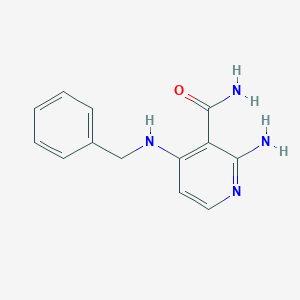
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
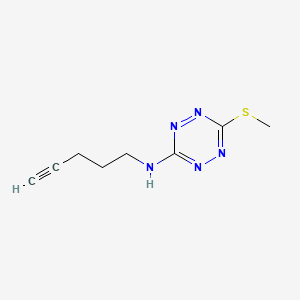
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)

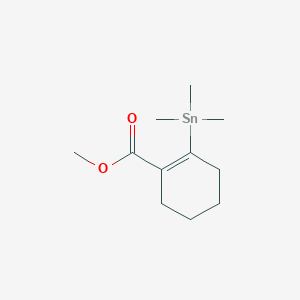
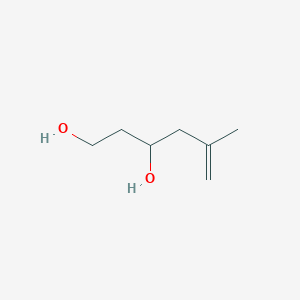
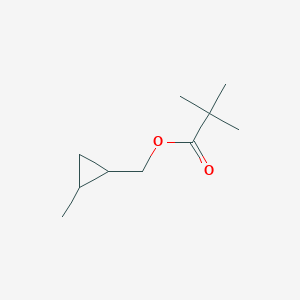
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
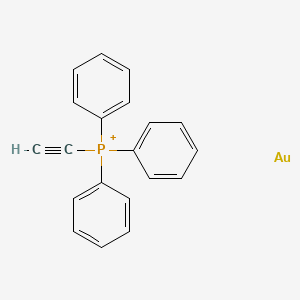
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
